methyl 4-cyano-5-{[(2E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, cyano group, and dichlorophenyl group
Preparation Methods
The synthesis of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Attachment of the dichlorophenyl group: This can be done using a coupling reaction, such as Suzuki-Miyaura coupling.
Final esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE include:
Thiophene derivatives: These compounds share the thiophene ring structure and have similar chemical properties.
Cyano-substituted compounds: These compounds have a cyano group, which imparts similar reactivity.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group, contributing to their biological activity.
The uniqueness of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H12Cl2N2O3S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 4-cyano-5-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-9-11(8-20)16(25-15(9)17(23)24-2)21-14(22)6-4-10-3-5-12(18)13(19)7-10/h3-7H,1-2H3,(H,21,22)/b6-4+ |
InChI Key |
ZSIQSNLNOVHOJV-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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